![molecular formula C12H5Cl5 B1593881 2,2',3,5,6'-Pentachlorobiphenyl CAS No. 73575-55-0](/img/structure/B1593881.png)
2,2',3,5,6'-Pentachlorobiphenyl
Overview
Description
2,2’,3,5,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their toxic effects and persistence in the environment .
Mechanism of Action
Target of Action
2,2’,3,5,6’-Pentachlorobiphenyl, also known as PCB-95, is an environmentally relevant, chiral PCB congener . It has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It also interacts with the estrogen receptor .
Mode of Action
PCB-95 interacts with its targets, leading to changes in the normal functioning of the brain. It has been shown to promote ryanodine receptor (RyR)-mediated Ca2+ release by dramatically enhancing channel sensitivity . This interaction leads to increased spontaneous Ca2+ oscillations in neurons .
Biochemical Pathways
PCB-95 affects several biochemical pathways. In zebrafish embryos exposed to PCB-95, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were upregulated . This suggests that PCB-95 exposure contributes to oxidative stress in the organism .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus they can cross the blood-brain barrier and enter the brain . This property allows PCB-95 to accumulate in the brain tissue, leading to its neurotoxic effects .
Result of Action
The exposure to PCB-95 leads to developmental neurotoxicity in early developing organisms. In zebrafish larvae, for example, exposure to PCB-95 resulted in a dose-dependent reduction of brain sizes with increased brain cell death . This suggests that PCB-95 has a significant impact on the development and function of the nervous system .
Action Environment
The action of PCB-95 can be influenced by various environmental factors. For instance, the toxicity of PCB-95 can be affected by its enantioselective enrichment in the environment . Furthermore, biotransformation of chiral PCBs to hydroxylated PCBs (OH-PCBs) by plants may represent an important source of enantiomerically enriched OH-PCBs in the environment .
Biochemical Analysis
Biochemical Properties
2,2’,3,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. It has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving 2,2’,3,5,6’-Pentachlorobiphenyl.
Cellular Effects
2,2’,3,5,6’-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . It has also been shown to cause dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,5,6’-Pentachlorobiphenyl involves binding interactions with biomolecules and changes in gene expression. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,6’-Pentachlorobiphenyl change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .
Dosage Effects in Animal Models
The effects of 2,2’,3,5,6’-Pentachlorobiphenyl vary with different dosages in animal models. For example, in a study involving zebrafish embryos, it was found that higher dosages of 2,2’,3,5,6’-Pentachlorobiphenyl led to a greater reduction in brain size and an increase in brain cell death .
Metabolic Pathways
2,2’,3,5,6’-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This metabolism involves interactions with various enzymes and cofactors.
Transport and Distribution
2,2’,3,5,6’-Pentachlorobiphenyl is transported and distributed within cells and tissues. Due to its lipophilic nature, it can cross the blood–brain barrier and enter the brain .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,5,6’-Pentachlorobiphenyl, was historically conducted using batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive dechlorination often involves the use of microbial cultures or chemical reductants such as sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone
Major Products
Oxidation: Hydroxylated PCBs (OH-PCBs).
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different halogen atoms
Scientific Research Applications
Chemical Properties and Historical Uses
PCB-95 has a molecular formula of C₁₂H₅Cl₅ and a molecular weight of approximately 326.43 g/mol. Historically, it was utilized in various industrial applications due to its chemical stability and insulating properties. These included:
- Electrical Insulation : Used in transformers and capacitors.
- Heat Transfer Fluids : Employed in hydraulic systems.
- Lubricants : Utilized in machinery requiring high thermal stability.
Due to their environmental persistence and potential health risks, the production and use of PCBs have been banned or restricted in many countries since the late 20th century .
Environmental Chemistry
PCB-95 is significant in environmental chemistry due to its stability and resistance to degradation. Research applications include:
- Persistence Studies : Investigating the degradation pathways of PCBs in soil and aquatic environments.
- Bioaccumulation Research : Understanding how PCBs accumulate in food chains and their long-term ecological impacts.
Toxicological Research
PCB-95 has been linked to various adverse health effects, particularly neurodevelopmental issues. Key areas of toxicological research include:
- Neurotoxicity : Studies have shown that PCB-95 affects brain development in animal models. For instance, exposure to PCB-95 resulted in reduced brain size and increased cell death in zebrafish embryos .
- Endocrine Disruption : PCB-95 interacts with hormonal systems, potentially leading to reproductive and developmental toxicity .
- Immunotoxicity : Research indicates that PCB exposure can impair immune function, leading to increased susceptibility to infections .
Biochemical Mechanisms
The biochemical pathways affected by PCB-95 are crucial for understanding its toxicity:
- Cytochrome P450 Enzyme Interaction : PCB-95 has been shown to induce the expression of cytochrome P450 enzymes (e.g., CYP1A1), which play a role in metabolizing xenobiotics .
- Ryanodine Receptor Modulation : PCB-95 interacts with ryanodine receptors (RyRs), which are involved in calcium signaling within cells. This interaction can disrupt cellular functions and lead to neurodevelopmental toxicity .
Bioremediation Applications
Given the environmental persistence of PCBs, bioremediation strategies are being explored:
- Microbial Degradation : Research is focused on identifying microbial strains capable of degrading PCB compounds, including PCB-95. This approach aims to develop effective methods for cleaning contaminated sites .
Analytical Chemistry
Analytical chemistry plays a vital role in detecting and quantifying PCB levels in various matrices:
- Detection Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to measure PCB concentrations in environmental samples .
Case Study 1: Neurodevelopmental Impact in Zebrafish
A study on zebrafish embryos exposed to varying doses of PCB-95 demonstrated significant developmental neurotoxicity. Results indicated that higher dosages correlated with increased brain cell death and reduced brain size over a 30-day exposure period .
Case Study 2: Cytochrome P450 Induction
In laboratory mice, daily administration of PCB-95 led to increased levels of cytochrome P450 enzymes, suggesting a dose-dependent response that could influence metabolism and toxicity profiles across different species .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Another PCB congener with similar chlorination pattern but different substitution positions.
2,2’,4,6,6’-Pentachlorobiphenyl: Differently substituted PCB with unique properties
Uniqueness
2,2’,3,5,6’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological profile. Its ability to undergo reductive dechlorination and form hydroxylated metabolites distinguishes it from other PCB congeners .
Biological Activity
2,2',3,5,6'-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which consists of organic compounds characterized by chlorine atoms attached to biphenyl structures. These compounds are notorious for their environmental persistence and potential health risks. This article explores the biological activity of PCB 95, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
PCB 95 primarily interacts with the Estrogen Receptor (ER) , leading to endocrine disruption. The compound can activate or inhibit various biochemical pathways that affect cellular functions:
- Binding Affinity : PCB 95 binds to the aryl hydrocarbon receptor (AhR), influencing gene expression related to xenobiotic metabolism.
- Enzyme Interaction : It activates phase I and II metabolic enzymes such as CYP1A1, which are crucial in detoxifying environmental pollutants.
- Cellular Effects : The compound disrupts normal cell function by altering transcription processes and inducing apoptosis in various cell types.
Biological Effects
The biological effects of PCB 95 are diverse and can lead to significant health issues:
- Endocrine Disruption : PCB 95 has been shown to interfere with hormone synthesis and regulation, particularly affecting reproductive hormones .
- Immunotoxicity : Studies indicate that exposure to PCB 95 can impair immune function by reducing lymphocyte proliferation and altering cytokine production .
- Carcinogenic Potential : There is evidence linking PCB exposure to increased incidences of liver cancer and other malignancies. For instance, animal studies have shown that high doses of PCB 95 can induce hepatocellular adenomas in rats .
Case Studies and Research Findings
Several studies have highlighted the biological activity of PCB 95 through various methodologies:
Table 1: Summary of Key Research Findings on PCB 95
Notable Observations
- Neuroendocrine Effects : A study using GT1-7 hypothalamic cells revealed that PCB 95 exposure suppressed GnRH peptide levels at high doses but elevated them at lower doses. This suggests a complex dose-response relationship .
- Immunotoxicity in Goats : Research indicated that perinatal exposure to low doses of PCB 95 resulted in significant immunotoxic effects in goat kids, highlighting its potential impact on immune development .
Properties
IUPAC Name |
1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUVPPYNSDTRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074217 | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-55-0 | |
Record name | 2,2′,3,5,6′-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73575-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,6'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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